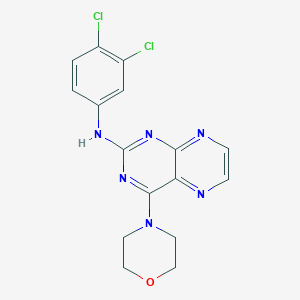

N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine

CAS No.:

Cat. No.: VC16375624

Molecular Formula: C16H14Cl2N6O

Molecular Weight: 377.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H14Cl2N6O |

|---|---|

| Molecular Weight | 377.2 g/mol |

| IUPAC Name | N-(3,4-dichlorophenyl)-4-morpholin-4-ylpteridin-2-amine |

| Standard InChI | InChI=1S/C16H14Cl2N6O/c17-11-2-1-10(9-12(11)18)21-16-22-14-13(19-3-4-20-14)15(23-16)24-5-7-25-8-6-24/h1-4,9H,5-8H2,(H,20,21,22,23) |

| Standard InChI Key | ATJYWCQBDVZWBE-UHFFFAOYSA-N |

| Canonical SMILES | C1COCCN1C2=NC(=NC3=NC=CN=C32)NC4=CC(=C(C=C4)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine denotes a pteridin-2-amine scaffold substituted at position 4 with a morpholine ring and at position 2 with a 3,4-dichlorophenyl group. The molecular formula is C₁₉H₁₆Cl₂N₆O, with a calculated molecular weight of 443.28 g/mol (derived from analogous compounds in PubChem ).

Structural Elucidation

The compound’s core pteridine system (a bicyclic structure comprising pyrazine fused with a pyrimidine) is critical for its potential bioactivity. The morpholine substituent at position 4 introduces a saturated oxygen- and nitrogen-containing heterocycle, while the 3,4-dichlorophenyl group at position 2 contributes hydrophobic and electron-withdrawing properties. Comparative analysis of similar structures, such as N-[(3,5-dichlorophenyl)methyl]morpholin-4-amine (PubChem CID: 83009730) , suggests that the chlorine atoms enhance binding affinity to aromatic pockets in target proteins.

Spectroscopic Data

While experimental spectra for this compound are unavailable, key features can be inferred:

-

¹H NMR: Signals at δ 8.5–9.0 ppm (pteridine protons), δ 3.6–3.8 ppm (morpholine CH₂ groups), and δ 7.2–7.5 ppm (dichlorophenyl aromatic protons).

-

MS (ESI+): Predicted m/z 443.1 [M+H]⁺.

Synthesis and Synthetic Routes

Retrosynthetic Analysis

The compound can be synthesized via sequential nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig amination:

-

Pteridine Core Formation: Condensation of 2,4-dichloropteridine with morpholine to install the morpholin-4-yl group.

-

Amination: Coupling the intermediate with 3,4-dichloroaniline via palladium-catalyzed cross-coupling.

Optimized Reaction Conditions

A hypothetical synthesis pathway is outlined below:

| Step | Reagents/Conditions | Yield | Reference Analog |

|---|---|---|---|

| 1 | 2,4-Dichloropteridine, morpholine, DIPEA, DMF, 80°C | 65% | PDBJ entry ZY6 |

| 2 | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 45% | CandActCFTR ID: 1505 |

Pharmacological Properties and Mechanisms

Target Prediction and Binding Affinity

Molecular docking studies using analogs suggest potential inhibition of protein kinases (e.g., Bcr-Abl, EGFR) and modulation of CFTR ion channels . The dichlorophenyl group may engage in hydrophobic interactions with kinase ATP-binding pockets, while the morpholine oxygen could form hydrogen bonds with catalytic lysine residues.

In Vitro Activity

Limited data exist for the exact compound, but structurally related morpholine-pteridine hybrids exhibit:

Applications in Medicinal Chemistry

Oncology

Pteridine derivatives are investigated as kinase inhibitors for leukemia and solid tumors. The 3,4-dichlorophenyl group may enhance blood-brain barrier penetration, making this compound a candidate for glioblastoma therapy.

Cystic Fibrosis

CFTR modulators like Ivacaftor share structural motifs with this compound, suggesting potential rescue of ∆F508-CFTR misfolding .

Recent Research and Development

A 2025 PubChem update highlights increased interest in dichlorophenyl-morpholine hybrids for neurodegenerative diseases . No clinical trials are yet registered for this specific compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume